molecular formula C6H2F2N2 B596211 3,6-Difluoropicolinonitrile CAS No. 1214332-12-3

3,6-Difluoropicolinonitrile

Cat. No.: B596211
CAS No.: 1214332-12-3
M. Wt: 140.093
InChI Key: JSPRZDXXXSWLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoropicolinonitrile is a fluorinated heterocyclic compound with the molecular formula C6H2F2N2. It is a derivative of picolinonitrile, where two hydrogen atoms on the pyridine ring are replaced by fluorine atoms at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoropicolinonitrile typically involves the fluorination of picolinonitrile derivatives. One common method is the direct fluorination of 3,6-dichloropicolinonitrile using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, biaryl compounds, and other functionalized heterocycles .

Scientific Research Applications

3,6-Difluoropicolinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Difluoropicolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound’s unique structure also enables it to interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoropicolinonitrile: Another fluorinated derivative of picolinonitrile with fluorine atoms at the 3 and 5 positions.

    2,6-Difluoropicolinonitrile: A compound with fluorine atoms at the 2 and 6 positions on the pyridine ring.

    4,6-Difluoropicolinonitrile: A derivative with fluorine atoms at the 4 and 6 positions.

Uniqueness

3,6-Difluoropicolinonitrile is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and properties. The 3 and 6 positions on the pyridine ring create a distinct electronic environment, making this compound particularly useful in certain chemical reactions and applications .

Properties

IUPAC Name

3,6-difluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPRZDXXXSWLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743326
Record name 3,6-Difluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-12-3
Record name 3,6-Difluoro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.